2-Piperidinobicyclo[3.3.1]nonan-9-one
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Overview
Description
2-Piperidinobicyclo[331]nonan-9-one is a bicyclic compound that features a piperidine ring fused to a bicyclo[331]nonane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinobicyclo[3.3.1]nonan-9-one typically involves the reaction of bicyclo[3.3.1]nonan-9-one with piperidine under specific conditions. One common method includes the use of a Mannich reaction, where the bicyclo[3.3.1]nonan-9-one is reacted with formaldehyde and piperidine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinobicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or halides can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Piperidinobicyclo[3.3.1]nonan-9-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of compounds with potential anticancer and antiviral activities.
Materials Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific mechanical and chemical properties.
Biological Studies: It serves as a model compound in studies of molecular interactions and conformational analysis.
Mechanism of Action
The mechanism of action of 2-Piperidinobicyclo[3.3.1]nonan-9-one in biological systems involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to activate polyamine catabolism, leading to the production of cytotoxic substances that induce apoptosis in cancer cells . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2-Piperidinobicyclo[3.3.1]nonan-9-one can be compared with other bicyclic compounds such as:
Bicyclo[3.3.1]nonan-9-one: Lacks the piperidine ring, making it less versatile in terms of chemical reactivity and biological activity.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Contains additional nitrogen atoms, which can alter its chemical properties and biological interactions.
The presence of the piperidine ring in this compound provides unique reactivity and potential for diverse applications, distinguishing it from its analogues.
Properties
IUPAC Name |
2-piperidin-1-ylbicyclo[3.3.1]nonan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c16-14-11-5-4-6-12(14)13(8-7-11)15-9-2-1-3-10-15/h11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZATTSXQJHIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCC3CCCC2C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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